(S)-(-)-尼古丁-d4

描述

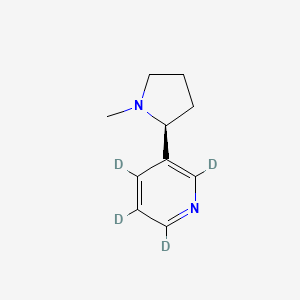

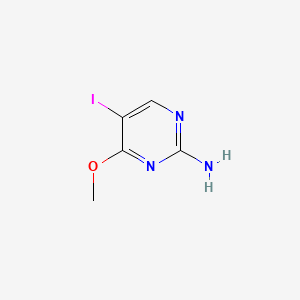

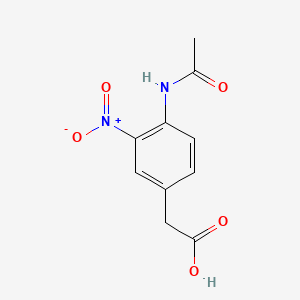

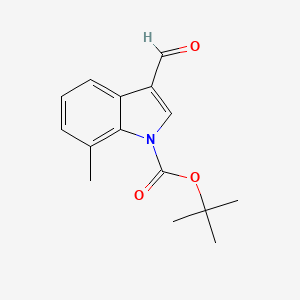

(-)-Nicotine-d4, also known as (S)-(-)-nicotine-d4, is a synthetic analog of nicotine, the primary alkaloid found in tobacco products. It is a chiral molecule, meaning that it has two mirror-image forms, (S)-(-)-nicotine-d4 and (R)-(-)-nicotine-d4, which are mirror images of one another. While both forms of nicotine-d4 have the same chemical structure, the enantiomers have different properties and can be used for different purposes in scientific research.

科学研究应用

尼古丁和烟草使用的影响:在尼古丁和烟草研究学会 (SRNT) 会议上提出的研究强调尼古丁既是公共卫生问题,也是生理学和药理学研究的工具。这包括对尼古丁使用遗传决定因素、尼古丁作用的个体差异以及尼古丁在精神分裂症、阿尔茨海默病、帕金森病、抽动秽语综合征和溃疡性结肠炎等疾病中的治疗用途的研究 (珀金斯等人,1996 年); (海什曼等人,1997 年)。

尼古丁成瘾的神经生物学:拉维奥莱特和库伊 (2004 年) 讨论了尼古丁如何影响多个大脑区域和神经化学通路,提供了大脑处理尼古丁的动机效应的综合图景 (拉维奥莱特和库伊,2004 年)。

尼古丁的代谢和处置:胡卡宁、雅各布和贝诺维茨 (2005 年) 的一项研究重点关注尼古丁的代谢和处置动力学,这与其作为烟草成瘾化学物质和多种疾病的潜在药物的作用相关 (胡卡宁、雅各布和贝诺维茨,2005 年)。

尼古丁自我给药和海马可塑性:阿布鲁斯等人 (2002 年) 研究了尼古丁自我给药如何影响海马中的可塑性相关过程,海马是一个与记忆和学习相关的深层可塑性重组区域 (阿布鲁斯等人,2002 年)。

尼古丁的药理学和毒性:施维尔贝因 (1982 年) 综述了尼古丁的药理和毒性方面,包括其分布和代谢,这对于了解其广泛使用和对人类健康的影响至关重要 (施维尔贝因,1982 年)。

尼古丁厌恶感的调节:弗拉姆等人 (2011 年) 讨论了内侧缰核中特定烟碱受体亚基在调节对尼古丁的厌恶感中的作用,提供了对尼古丁消耗机制的见解 (弗拉姆等人,2011 年)。

尼古丁依赖和肺癌:库里亚托夫、贝雷蒂尼和林德斯特罗姆 (2011 年) 探讨了烟碱乙酰胆碱受体的 α5 亚基变异对尼古丁依赖和肺癌的影响,突出了特定受体亚型的作用 (库里亚托夫、贝雷蒂尼和林德斯特罗姆,2011 年)。

尼古丁的奖赏和缓解焦虑的作用:麦克格拉纳汉等人 (2011 年) 重点研究了 α4β2 烟碱乙酰胆碱受体在介导尼古丁对奖赏和缓解焦虑作用中的作用,强调了它们在尼古丁依赖中的作用 (麦克格拉纳汉等人,2011 年)。

作用机制

Target of Action

The primary target of (S)-(-)-Nicotine-d4 is the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor found in the membranes of certain neurons and muscle cells, where it plays a key role in transmitting signals within the nervous system.

Mode of Action

(S)-(-)-Nicotine-d4 acts as an agonist at nAChRs . This means it binds to these receptors and activates them. In the case of nAChRs, activation opens an ion channel, allowing ions to flow across the cell membrane. This can trigger a series of events leading to various physiological responses, such as muscle contraction or the release of neurotransmitters.

Biochemical Pathways

The activation of nAChRs by (S)-(-)-Nicotine-d4 can affect several biochemical pathways. For example, in neurons, it can lead to the release of neurotransmitters like dopamine, which plays a key role in reward and pleasure centers in the brain. This is part of the reason why nicotine can have addictive properties .

Pharmacokinetics

The pharmacokinetics of (S)-(-)-Nicotine-d4 involves its absorption, distribution, metabolism, and excretion (ADME) . After administration, (S)-(-)-Nicotine-d4 is rapidly absorbed and distributed throughout the body. It is metabolized in the liver, and its metabolites are excreted in the urine. The bioavailability of (S)-(-)-Nicotine-d4 can be influenced by factors such as the route of administration and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of (S)-(-)-Nicotine-d4’s action are primarily due to its activation of nAChRs. This can lead to a variety of responses depending on the specific type of cell and the location of the receptors. In the nervous system, for example, it can lead to increased release of neurotransmitters, altered neuron firing, and changes in the user’s mood and cognition .

Action Environment

The action, efficacy, and stability of (S)-(-)-Nicotine-d4 can be influenced by various environmental factors. For example, pH levels can impact its ionization state and therefore its ability to cross biological membranes. Additionally, factors such as temperature and the presence of other substances can affect its stability and degradation .

属性

IUPAC Name |

2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-VJPMMSBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746757 | |

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-Nicotine-d4 | |

CAS RN |

284685-07-0 | |

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284685-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)